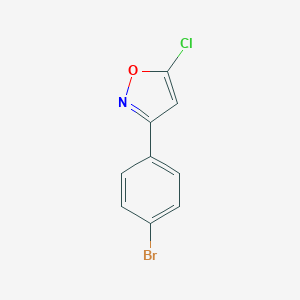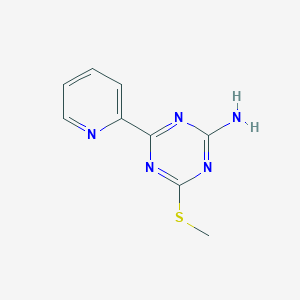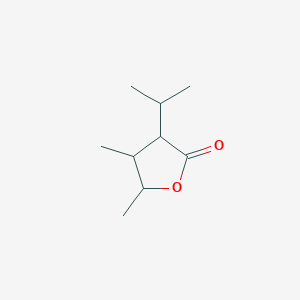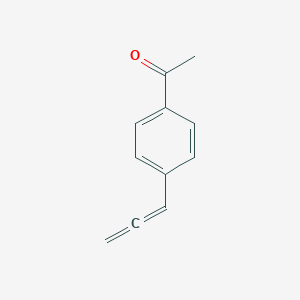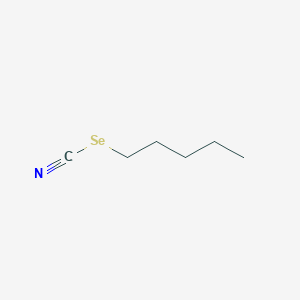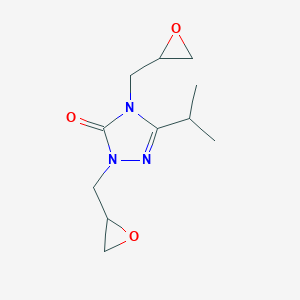
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, commonly known as epoxiconazole, is a fungicide that is widely used in agriculture. It belongs to the class of triazole fungicides and is effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. Epoxiconazole has gained attention due to its broad-spectrum activity, low toxicity, and high efficacy.
Mécanisme D'action
Epoxiconazole works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It binds to the cytochrome P450 enzyme, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the disruption of fungal cell membrane structure and function, leading to the death of the fungus.
Effets Biochimiques Et Physiologiques
Epoxiconazole has been found to have low toxicity to mammals and is considered safe for use in agriculture. It has been shown to have no adverse effects on the growth and development of crops and does not accumulate in soil or water. However, it may have some effects on non-target organisms such as bees and aquatic organisms, and further studies are needed to assess its environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxiconazole has several advantages for use in lab experiments. It has a broad-spectrum activity and is effective against a wide range of fungal diseases. It is also easy to use and can be applied as a spray or through irrigation systems. However, it may have some limitations in lab experiments due to its potential effects on non-target organisms and the need for further studies to assess its environmental impact.
Orientations Futures
Epoxiconazole has several potential future directions for research. It may be used to control fungal diseases in new crops or in different regions of the world. It may also be used in combination with other fungicides to increase its efficacy and reduce the risk of resistance development. Additionally, further studies are needed to assess its environmental impact and potential effects on non-target organisms. Finally, epoxiconazole may have potential use as a pharmaceutical drug due to its antifungal properties, and further research is needed to explore this possibility.
Conclusion:
In conclusion, epoxiconazole is a fungicide that is widely used in agriculture due to its broad-spectrum activity, low toxicity, and high efficacy. It works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Epoxiconazole has several advantages for use in lab experiments, but may have potential effects on non-target organisms and the environment. Further research is needed to assess its environmental impact and potential use as a pharmaceutical drug.
Méthodes De Synthèse
Epoxiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with epichlorohydrin and isopropylamine. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by column chromatography to obtain pure epoxiconazole.
Applications De Recherche Scientifique
Epoxiconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. It has been used to control diseases such as powdery mildew, rust, and scab in crops such as wheat, barley, grapes, and apples. Epoxiconazole has also been studied for its potential use as a pharmaceutical drug due to its antifungal properties.
Propriétés
Numéro CAS |
160455-70-9 |
|---|---|
Nom du produit |
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-12-14(4-9-6-17-9)11(15)13(10)3-8-5-16-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
NCUJZPXJVIWNMT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
SMILES canonique |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
Synonymes |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



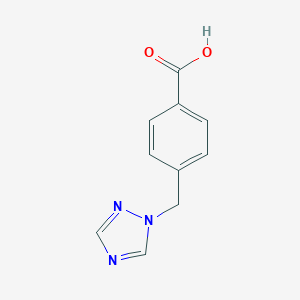
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
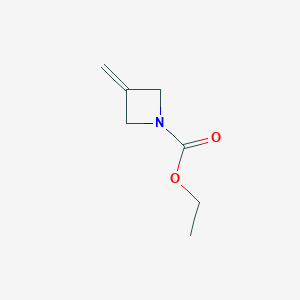
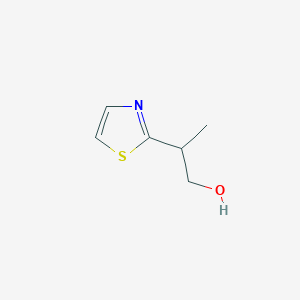
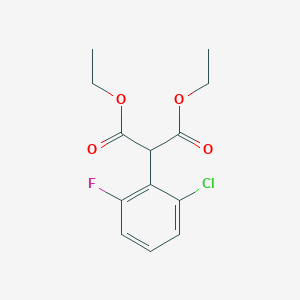
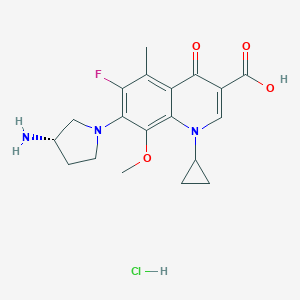
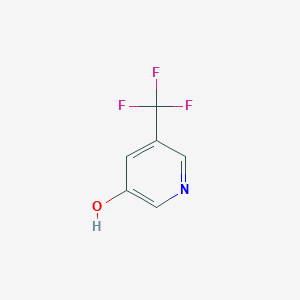
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
